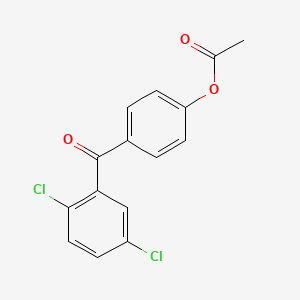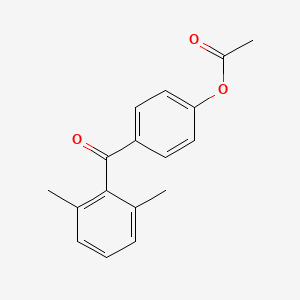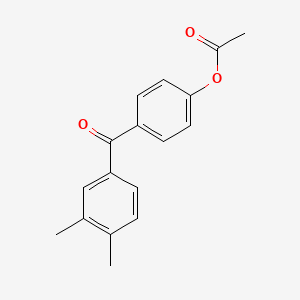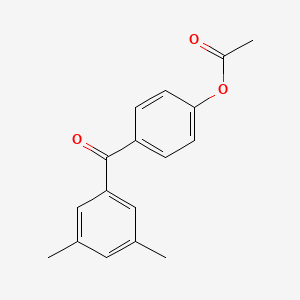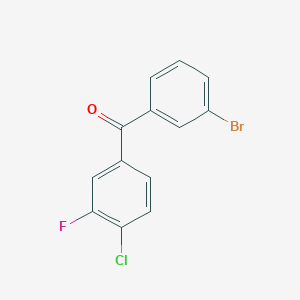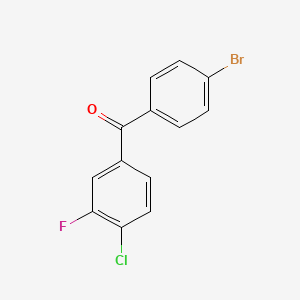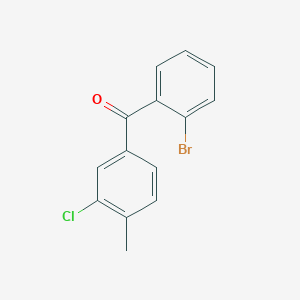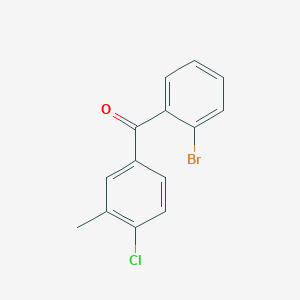
5-Brom-2-propoxy-pyrimidin
Übersicht
Beschreibung
5-Bromo-2-propoxypyrimidine (5-BPP) is a heterocyclic aromatic compound that belongs to the family of pyrimidines. It is an important building block for the synthesis of a variety of pharmaceuticals and other organic compounds. Its structure is characterized by a five-membered ring with two nitrogen atoms and one bromine atom. 5-BPP is a valuable intermediate in organic synthesis and has been used in the synthesis of various pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antitumoraktivität
5-Brom-2-propoxy-pyrimidin: wurde bei der Synthese von Pyridinsulfonamid-Derivaten verwendet, die eine Reihe von biologischen Aktivitäten aufweisen. Insbesondere haben diese Verbindungen vielversprechend als Inhibitoren der PI3Kα-Kinase gezeigt, einem Protein, das an der Proliferation und dem Überleben von Krebszellen beteiligt ist. Die Enantiomere dieser Derivate wurden synthetisiert und auf ihre Antitumoraktivität untersucht, was das Potenzial von This compound bei der Entwicklung neuer Krebsmedikamente demonstriert .
Neurowissenschaften: DNA-Synthesemarker
In den Neurowissenschaften werden This compound-Analoga wie 5-Brom-2'-Desoxyuridin (BrdU) als Marker für die DNA-Synthese verwendet. Diese Anwendung ist entscheidend für das Verständnis der zellulären Mechanismen der Entwicklung des zentralen Nervensystems bei verschiedenen Arten. Die Einarbeitung von BrdU in die DNA liefert Einblicke in das proliferative Verhalten von Neuroblasten, wobei die Auswirkungen auf die Zellviabilität jedoch sorgfältig berücksichtigt werden müssen .
Umweltstudien: Brompyren-Derivate
Die Derivate der Verbindung, insbesondere Brompyrene, sind in Umweltstudien von Bedeutung. Sie dienen als wichtige Zwischenprodukte in der synthetischen Chemie und Materialwissenschaft, mit Auswirkungen auf die Analyse von Umweltverschmutzern und Sanierungsstrategien. Die Synthese und Charakterisierung dieser Derivate ermöglicht es Forschern, verschiedene Funktionalisierungsstrategien für Umweltanwendungen zu untersuchen .
Industrielle Forschung: Prozessvergrösserung
This compound: ist auch ein Schlüsselzwischenprodukt bei der industriellen Synthese von therapeutischen Verbindungen, wie z. B. SGLT2-Inhibitoren, die bei der Behandlung von Diabetes eingesetzt werden. Die praktische Prozessvergrösserung verwandter Verbindungen zeigt die Rolle der Verbindung bei der effizienten und kostengünstigen Herstellung wichtiger Pharmazeutika .
Synthetische Chemie: Zwischenprodukt für das Medikamentendesign
In der synthetischen Chemie ist This compound ein wertvolles Zwischenprodukt für das Design und die Synthese verschiedener Medikamentenkandidaten. Seine Rolle beim Aufbau komplexer molekularer Strukturen ist entscheidend für die Entwicklung neuer Medikamente mit unterschiedlichen therapeutischen Potenzialen .
Materialwissenschaft: Photophysikalische Eigenschaften
Die bromierten Derivate von This compound werden in der Materialwissenschaft auf ihre photophysikalischen Eigenschaften untersucht. Diese Eigenschaften sind für die Entwicklung neuer Materialien mit spezifischen optischen und elektronischen Eigenschaften unerlässlich, die in fortschrittlichen Technologien eingesetzt werden können .
Analytische Chemie: Referenzstandards
In der analytischen Chemie werden hochreine Standards von This compound für pharmazeutische Tests verwendet. Diese Standards gewährleisten genaue und zuverlässige Ergebnisse in den Qualitätskontrollprozessen der Arzneimittelherstellung .
Molekularbiologie: Genduplikation und Reparatur
Schliesslich werden in der Molekularbiologie This compound-Analoga verwendet, um Genduplikation und DNA-Reparaturmechanismen zu untersuchen. Die Einarbeitung der Verbindung in die DNA während dieser Prozesse ermöglicht die Untersuchung zellulärer Ereignisse auf molekularer Ebene .
Safety and Hazards
The safety data sheet for a related compound, 5-Bromopyrimidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-propoxypyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, 5-Bromo-2-propoxypyrimidine has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can lead to the inhibition of kinase activity, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of 5-Bromo-2-propoxypyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-propoxypyrimidine can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by inhibiting enzymes involved in key metabolic processes, thereby altering the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2-propoxypyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic function. Additionally, 5-Bromo-2-propoxypyrimidine can interact with DNA and RNA, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-propoxypyrimidine can change over time. The stability of the compound is a critical factor that influences its long-term effects on cellular function. Studies have shown that 5-Bromo-2-propoxypyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to 5-Bromo-2-propoxypyrimidine can result in cumulative effects on cellular function, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-propoxypyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, 5-Bromo-2-propoxypyrimidine can lead to toxic effects, such as cellular damage and apoptosis. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced. Therefore, it is essential to carefully control the dosage of 5-Bromo-2-propoxypyrimidine in experimental settings to avoid adverse effects .
Metabolic Pathways
5-Bromo-2-propoxypyrimidine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are critical for metabolic processes, such as glycolysis and the citric acid cycle. By inhibiting these enzymes, 5-Bromo-2-propoxypyrimidine can alter the metabolic flux within the cell, leading to changes in metabolite levels. This can have downstream effects on cellular function, such as altered energy production and biosynthesis of macromolecules .
Transport and Distribution
The transport and distribution of 5-Bromo-2-propoxypyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Additionally, binding proteins can sequester 5-Bromo-2-propoxypyrimidine in specific cellular compartments, thereby affecting its localization and accumulation. The distribution of 5-Bromo-2-propoxypyrimidine within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Bromo-2-propoxypyrimidine is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s efficacy by concentrating it in areas where it can interact with its target biomolecules. Additionally, the subcellular localization of 5-Bromo-2-propoxypyrimidine can influence its stability and degradation, thereby affecting its overall activity .
Eigenschaften
IUPAC Name |
5-bromo-2-propoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSHLCWIQIJJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633579 | |
| Record name | 5-Bromo-2-propoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-64-6 | |
| Record name | 5-Bromo-2-propoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-propoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




